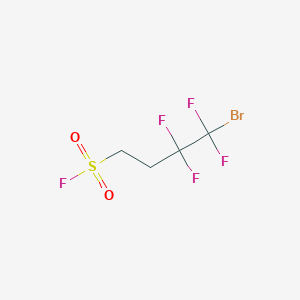

4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride is a fluorinated organic molecule that is likely to possess unique chemical and physical properties due to the presence of both bromine and fluorine atoms as well as a sulfonyl fluoride group. While the specific compound is not directly mentioned in the provided papers, the research on related fluorinated compounds and sulfonyl fluorides can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of fluorinated organic compounds, including those with sulfonyl fluoride groups, is a topic of significant interest in the field of organic chemistry. The regioselective metal-free preparation of 4-fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride building blocks, as described in one study, indicates the versatility of bromine and fluorine-containing precursors for constructing complex molecules . Another paper discusses the use of a semi-molten mixture of tetrabutylammonium bromide and an alkali metal fluoride for the facile synthesis of organofluorine compounds through fluoride-ion exchange with organohalides . This method could potentially be adapted for the synthesis of 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by high stability and unique electronic properties due to the strong electronegativity of fluorine. The presence of multiple fluorine atoms in close proximity to a sulfonyl fluoride group is likely to influence the reactivity and bonding patterns of the molecule. NMR spectroscopy, as mentioned in one of the studies, is a valuable tool for determining the structure and electronic environment of fluorinated products .

Chemical Reactions Analysis

Fluorinated compounds, including sulfonyl fluorides, are known to participate in a variety of chemical reactions. The synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride involves oxidative fluorination and reactions with N-nucleophiles to form amides . This suggests that 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride could also undergo similar reactions, potentially serving as a precursor for the synthesis of compounds with strong electron-withdrawing groups and acidic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated organosulfur compounds are often characterized by high thermal and chemical stability, as well as unique electronic properties. The study on the reactions of elemental fluorine with various organosulfur compounds provides insights into the synthesis of a range of perfluorinated products, including perfluorobutanesulfonyl fluoride . This research indicates that 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride would likely exhibit similar stability and reactivity, making it a valuable compound in materials science and chemical synthesis.

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymerization

One significant application of fluorinated compounds similar to 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride is in the synthesis and copolymerization processes. The research by Ito et al. (1979) highlights the synthesis and co-telomerization of fluorinated epoxybutanes, including bromine-containing acid fluorides. These compounds were copolymerized with hexafluoropropene oxide-derived acid fluorides, demonstrating the utility of fluorinated compounds in developing materials with enhanced chemical properties, such as increased resistance to chemicals and thermal stability Ito et al., 1979.

Fluorination Reagents

Another application area is the development of fluorination reagents. Rozen (2005) discusses the use of bromine trifluoride and other reagents directly derived from elemental fluorine for attaching the fluorine atom to organic molecules. This method is crucial for introducing fluorine, which can alter the chemical and physical properties of compounds, making them suitable for various industrial and medical applications Rozen, 2005.

Environmental Remediation

Fluorinated compounds are also being explored for environmental remediation, as indicated by the work of Zhang et al. (2013), who investigated the destruction of perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) by ball milling. This research demonstrates the potential of fluorinated compounds in addressing environmental contamination, specifically in the destruction of persistent organic pollutants Zhang et al., 2013.

Advanced Materials

The synthesis of advanced materials is another critical application. Jiang et al. (2016) explored fluorinated polymers containing short perfluorobutyl side chains for their super wetting performance on diverse substrates. Such materials have potential applications in creating non-stick, self-cleaning surfaces, highlighting the importance of fluorinated compounds in developing new materials with unique surface properties Jiang et al., 2016.

Safety And Hazards

Eigenschaften

IUPAC Name |

4-bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrF5O2S/c5-4(8,9)3(6,7)1-2-13(10,11)12/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNELDHMGNJFRQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)F)C(C(F)(F)Br)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrF5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(1-Adamantyl)ethoxy]acetic acid](/img/structure/B2546598.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide](/img/structure/B2546614.png)

![(Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2546615.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyrazine](/img/structure/B2546617.png)